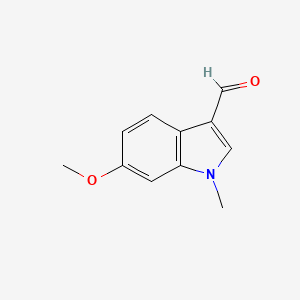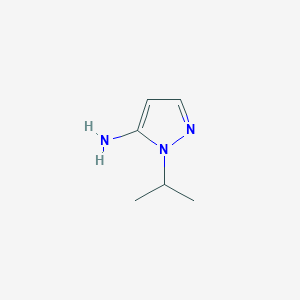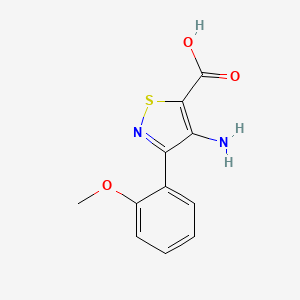
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved from 6-Methoxyindole and Hexamethylenetetramine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, which include 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The exact physical properties such as boiling point, melting point, and density are not available in the resources.Applications De Recherche Scientifique
1. Inhibition of CYP2A6 Enzyme for Smoking Reduction Therapy 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde has been evaluated for its potential to inhibit the CYP2A6 enzyme, which is involved in nicotine metabolism. Potent and selective inhibition of this enzyme can be a strategy for smoking reduction therapy, as it would reduce the rate at which nicotine is metabolized, potentially reducing cigarette smoking .
Anticancer and Antimicrobial Properties
Indole derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have attracted attention for their application in treating cancer cells and microbes. These compounds show various biologically vital properties and are part of ongoing research to develop treatments for different types of disorders .
Fungistatic Agent
Research has indicated that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may possess fungistatic properties, meaning it can inhibit the growth of fungi without killing them. This property is significant in developing treatments that control fungal growth .
Sustainable Multicomponent Reactions
The compound has been highlighted in recent applications involving sustainable multicomponent reactions. These reactions are important for assembling pharmaceutically interesting scaffolds and contribute to the field’s further exploitation .
Biological Potential in Drug Development
The indole scaffold, which includes 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, is found in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives with clinical and biological applications .
Orientations Futures
1H-Indole-3-carboxaldehyde and its derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been highlighted for their potential in the preparation of biologically active compounds and indole alkaloids . They could be further explored for their potential in diverse heterocyclic derivatives synthesis.
Mécanisme D'action
Target of Action
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology Indole derivatives have been found to inhibit cyp2a6-mediated nicotine metabolism , suggesting that this compound may also interact with similar targets.
Mode of Action
For instance, indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism . This suggests that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the known biological activities of indole derivatives, it can be inferred that this compound may affect various biochemical pathways involved in cellular processes .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, it can be inferred that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may have similar effects.
Propriétés
IUPAC Name |
6-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNJAIUBFJMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362541 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
202807-44-1 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)



![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)



![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)


